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molecular formula C9H9ClN2O3S B3387445 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride CAS No. 827579-44-2

4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride

Cat. No. B3387445
M. Wt: 260.7 g/mol
InChI Key: RMEQLFLQQGVWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393873B2

Procedure details

To 1.5 mL (23.1 mmol) of chlorosulfonic acid in 3 mL of carbon tetrachloride at 0° C. was added slowly 500 mg (3.1 mmol) of the compound of Step 1. The reaction was almost completed after 2 h at 0° C. The reaction mixture was poured into ice water slowly, then filtered to collect the solids formed. The aqueous layer was extracted with chloroform (3×100 ml), and the combined organic layers were dried over sodium sulfate, filtered, concentrated in vacuo. The filtered solid and the crude material from the extraction were combined to provide the title compound (LC/MS found: 261.1)
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].C([N:13]1[CH2:17][CH2:16][N:15]([C:18]2[CH:23]=[CH:22][C:21](S(NC3C=CC=CC=3C(C3C=CC(F)=CN=3)=O)(=O)=O)=[CH:20][CH:19]=2)[C:14]1=[O:43])C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[O:43]=[C:14]1[NH:13][CH2:17][CH2:16][N:15]1[C:18]1[CH:23]=[CH:22][C:21]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
compound
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(N(CC1)C1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C(=O)C1=NC=C(C=C1)F)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the solids
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The filtered solid and the crude material from the extraction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1N(CCN1)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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